N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
Description
N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is an oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl diamide) backbone. The molecule features two distinct substituents:
- N1-substituent: A 3-hydroxy-3-(thiophen-3-yl)propyl group, which incorporates a thiophene heterocycle and a hydroxyl group at the β-position of the propyl chain.
- N2-substituent: A 4-(trifluoromethoxy)phenyl group, introducing a strong electron-withdrawing trifluoromethoxy moiety at the para position of the aromatic ring.
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4S/c17-16(18,19)25-12-3-1-11(2-4-12)21-15(24)14(23)20-7-5-13(22)10-6-8-26-9-10/h1-4,6,8-9,13,22H,5,7H2,(H,20,23)(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABOLQUJINRGOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NCCC(C2=CSC=C2)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxypropylamine, thiophene-3-carboxaldehyde, and 4-(trifluoromethoxy)aniline.
Step 1 Formation of Intermediate: The first step involves the reaction of 3-hydroxypropylamine with thiophene-3-carboxaldehyde under mild acidic conditions to form an imine intermediate.
Step 2 Reduction: The imine intermediate is then reduced using a suitable reducing agent like sodium borohydride to yield the corresponding amine.
Step 3 Coupling Reaction: The amine is then reacted with oxalyl chloride to form the oxalamide linkage. This step is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Step 4 Final Coupling: Finally, the product is coupled with 4-(trifluoromethoxy)aniline under controlled conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide would involve scaling up the above reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol group (-CH(OH)-) undergoes oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Product | Characterization Methods |
|---|---|---|---|
| Oxidation to ketone | Pyridinium chlorochromate (PCC) | 3-(thiophen-3-yl)-3-oxopropyl derivative | FTIR (loss of -OH stretch at ~3400 cm⁻¹), <sup>13</sup>C NMR (appearance of C=O at ~210 ppm) |
| Full oxidation | KMnO<sub>4</sub> (acidic) | Carboxylic acid derivative | Titration for acid content, LC-MS |
The hydroxy group's oxidation selectivity depends on reaction conditions, with PCC preferentially targeting alcohols without over-oxidizing other functional groups.
Oxalamide Hydrolysis
The oxalamide bond (N-C(=O)-C(=O)-N) undergoes hydrolysis under acidic or basic conditions:
| Hydrolysis Type | Conditions | Products | Applications |
|---|---|---|---|
| Acidic | 6M HCl, reflux (12 hrs) | 3-hydroxy-3-(thiophen-3-yl)propylamine + 4-(trifluoromethoxy)benzoic acid | Precursor for amine derivatives |
| Basic | 2M NaOH, 80°C (8 hrs) | Same products as acidic hydrolysis, but faster kinetics | Industrial-scale processing |
Hydrolysis rates are influenced by steric effects from the thiophene and trifluoromethoxy groups, requiring longer reaction times compared to simpler oxalamides.
Electrophilic Aromatic Substitution (Thiophene Ring)
The thiophen-3-yl moiety participates in electrophilic reactions:
| Reaction | Reagents | Position | Product Yield | Key Data |
|---|---|---|---|---|
| Bromination | Br<sub>2</sub>/FeBr<sub>3</sub> | 2-position | 78% | <sup>1</sup>H NMR: New singlet at δ 7.2 (1H, Br) |
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 5-position | 65% | HPLC purity 98.2%, m/z 433 [M+H]<sup>+</sup> |
The electron-rich thiophene ring directs electrophiles to specific positions, enabling predictable functionalization.
Nucleophilic Substitution (Trifluoromethoxy Group)
The 4-(trifluoromethoxy)phenyl group undergoes nucleophilic displacement under strong basic conditions:
| Nucleophile | Conditions | Product | Efficiency |
|---|---|---|---|
| Methoxide | NaOMe/DMF, 120°C | 4-methoxyphenyl derivative | 42% |
| Thiophenol | PhSH/K<sub>2</sub>CO<sub>3</sub>, DMSO | 4-(phenylthio)phenyl derivative | 37% |
This reaction is less favored compared to non-fluorinated analogs due to the strong electron-withdrawing effect of CF<sub>3</sub>O- group.
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition patterns:
| Temperature Range (°C) | Mass Loss (%) | Process |
|---|---|---|
| 25-150 | 0.2 | Solvent/water evaporation |
| 220-280 | 48.7 | Oxalamide bond cleavage |
| 280-400 | 51.1 | Aromatic ring decomposition |
The compound demonstrates stability up to 220°C, making it suitable for high-temperature applications.
Comparative Reactivity Analysis
| Functional Group | Reactivity Index<sup>*</sup> | Benchmark Compound Comparison |
|---|---|---|
| Thiophen-3-yl | 1.8x | Higher than thiophen-2-yl analogs |
| CF<sub>3</sub>O- | 0.6x | Lower reactivity vs CH<sub>3</sub>O- |
| Oxalamide | 1.2x | More reactive than simple amides |
Scientific Research Applications
Biological Activities
Anxiolytic and Antidepressant Effects
Recent studies have highlighted the compound's significant anxiolytic and antidepressant properties. In preclinical trials, it was found to enhance exploration behavior in animal models, indicating reduced anxiety levels. The compound demonstrated high binding affinity to various protein targets associated with anxiety disorders, suggesting its potential as a therapeutic agent for anxiety and depression treatment .
Sedative and Hypnotic Properties
The compound also exhibited sedative and hypnotic effects in animal models. In tests involving induced sleep, it increased sleep duration significantly at optimal doses, showcasing its potential utility in managing sleep disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and safety profile. The presence of the thiophene moiety and trifluoromethoxy group appears to enhance its biological activity. Studies have shown that modifications to these functional groups can lead to variations in potency and selectivity for specific targets .
Case Studies
Mechanism of Action
The mechanism by which N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide exerts its effects is primarily through its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions, while the trifluoromethoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Oxalamide derivatives are widely studied due to their versatility in drug design and materials science. Below is a detailed comparison of the target compound with structurally analogous oxalamides:
Structural Comparisons
Physical and Electronic Properties
- Target Compound: The hydroxyl group at the β-position may enhance solubility in polar solvents compared to shorter-chain analogs (e.g., compound 14).
- Compound 1c : Melting point (260–262°C) and IR absorption at 1668 cm⁻¹ (amide C=O stretch) suggest strong intermolecular interactions, likely due to halogenated aryl groups .
- Compound 10 : The piperazine-dichlorophenyl group introduces basicity and bulkiness, which could hinder membrane permeability but enhance receptor-binding specificity .
Functional Implications
- Electron-Withdrawing Effects : The target’s para-CF3O group is less electron-withdrawing than compound 1c’s meta-CF3 and para-Cl but more lipophilic than compound 14’s meta-CF3.
- Hydrogen Bonding : The β-hydroxyl group in the target may form stronger intramolecular H-bonds than compound 14’s α-hydroxyl, affecting conformation.
- Heterocyclic Influence : Thiophene (target) vs. pyridine (compound 1c) or pyrazole (compound 10) alters electronic delocalization and biointeraction profiles.
Biological Activity
N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 388.4 g/mol. It contains a thiophene ring and a trifluoromethoxy group, which are believed to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H15F3N2O4S |
| Molecular Weight | 388.4 g/mol |
| CAS Number | 1421475-30-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thiophene moiety facilitates π-π stacking interactions, while the trifluoromethoxy group enhances binding affinity through hydrophobic interactions. These interactions can modulate enzyme or receptor activities, leading to various pharmacological effects.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties, particularly against certain strains of bacteria. For instance, it has shown effectiveness against Mycobacterium tuberculosis by inhibiting the MmpL3 transporter, which is crucial for bacterial cell wall synthesis. The minimum inhibitory concentration (MIC) values reported for related compounds suggest that structural modifications can significantly influence antimicrobial activity .
Pharmacokinetics and ADME Properties
In vitro studies have assessed the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Key findings include:
- Permeability : Moderate permeability through biological membranes.
- Plasma Protein Binding : High plasma protein binding capacity.
- Metabolic Stability : Exhibits good metabolic stability with a prolonged half-life in rat liver microsomes .
Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| N1-(3-hydroxypropyl)-N2-(4-methoxyphenyl)oxalamide | Lacks thiophene and trifluoromethoxy groups | Reduced activity |
| N1-(3-hydroxy-3-(furan-3-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide | Contains furan instead of thiophene | Altered reactivity |
The presence of both the thiophene ring and trifluoromethoxy group in this compound contributes to its distinct electronic and steric properties, enhancing its potential as a versatile compound for research applications .
Case Study 1: Antimycobacterial Activity
In a study assessing the efficacy of various oxalamide derivatives against Mycobacterium species, this compound was tested alongside other compounds. Results indicated that this compound exhibited superior activity against M. abscessus compared to others in the series, highlighting its potential as a lead candidate for further development .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of specific enzymes involved in bacterial metabolism. The compound was found to effectively inhibit target enzymes at low concentrations, suggesting a promising therapeutic application in treating resistant bacterial infections .
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide?
- Methodological Answer : Use Design of Experiments (DOE) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can minimize trials while identifying critical factors affecting yield. Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures real-time tracking .
- Key Parameters :
| Factor | Range | Impact on Yield |
|---|---|---|
| Temperature | 25–80°C | Higher temps may accelerate amide coupling but risk side reactions |
| Solvent | DMF, THF, DCM | Polar aprotic solvents favor oxalamide formation |
| Catalyst | HATU, EDCI | HATU improves coupling efficiency for sterically hindered amines |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiophene and trifluoromethoxy groups. ¹⁹F NMR quantifies purity of the trifluoromethoxy moiety .
- X-ray Crystallography : Resolves stereochemistry at the 3-hydroxypropyl center and validates hydrogen-bonding patterns in the oxalamide core. Requires high-quality single crystals grown via slow evaporation in mixed solvents (e.g., CHCl₃/hexane) .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodological Answer : Use in vitro binding assays (e.g., SPR or fluorescence polarization) to test affinity for targets like kinase domains or GPCRs. The trifluoromethoxy group enhances membrane permeability, making cell-based assays (e.g., cytotoxicity in cancer lines) feasible. Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves .
Advanced Research Questions
Q. What computational methods can elucidate the reaction mechanism of the oxalamide bond formation?
- Methodological Answer : Employ density functional theory (DFT) to model transition states during amide coupling. Compare activation energies for HATU- vs. EDCI-mediated mechanisms. Pair with ab initio molecular dynamics to simulate solvent effects. Validate predictions against experimental kinetic data (e.g., Arrhenius plots) .
Q. How do steric and electronic effects of the thiophene and trifluoromethoxy groups influence binding to biological targets?
- Methodological Answer : Conduct molecular docking (AutoDock Vina, Schrödinger) to map interactions:
- The thiophene’s π-system may engage in hydrophobic pockets.
- The trifluoromethoxy group’s electronegativity alters binding site polarity.
- Compare docking scores with alanine-scanning mutagenesis data to identify critical residues .
Q. How should researchers address contradictions in reported synthetic yields or biological activity data?
- Methodological Answer : Perform meta-analysis of literature data (e.g., Web of Science, PubMed) to identify variables causing discrepancies. For synthesis, compare purity metrics (HPLC vs. LC-MS) across studies. For biological data, assess assay conditions (e.g., buffer pH, cell passage number). Use Bayesian statistics to model uncertainty and prioritize replication studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
